Cas no 2229120-73-2 (2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene)

2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene
- EN300-1941083
- 2229120-73-2
-
- インチ: 1S/C10H6ClF3/c1-2-3-7-4-5-8(9(11)6-7)10(12,13)14/h1,4-6H,3H2
- InChIKey: ZJIUUKZAZHKZTH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(CC#C)C=CC=1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 218.0110124g/mol
- どういたいしつりょう: 218.0110124g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1941083-0.05g |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene |
2229120-73-2 | 0.05g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1941083-5.0g |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene |
2229120-73-2 | 5g |
$3355.0 | 2023-06-01 | ||
Enamine | EN300-1941083-10.0g |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene |
2229120-73-2 | 10g |
$4974.0 | 2023-06-01 | ||
Enamine | EN300-1941083-1g |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene |
2229120-73-2 | 1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1941083-10g |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene |
2229120-73-2 | 10g |
$4974.0 | 2023-09-17 | ||
Enamine | EN300-1941083-0.5g |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene |
2229120-73-2 | 0.5g |
$1111.0 | 2023-09-17 | ||
Enamine | EN300-1941083-0.25g |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene |
2229120-73-2 | 0.25g |
$1065.0 | 2023-09-17 | ||
Enamine | EN300-1941083-2.5g |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene |
2229120-73-2 | 2.5g |
$2268.0 | 2023-09-17 | ||
Enamine | EN300-1941083-5g |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene |
2229120-73-2 | 5g |
$3355.0 | 2023-09-17 | ||
Enamine | EN300-1941083-0.1g |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene |
2229120-73-2 | 0.1g |
$1019.0 | 2023-09-17 |
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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John J. Lavigne Chem. Commun., 2003, 1626-1627
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzeneに関する追加情報
Introduction to 2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene (CAS No. 2229120-73-2)
2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene, identified by the CAS number 2229120-73-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the class of aryl derivatives, characterized by the presence of a chloro substituent, an alkyne group, and a trifluoromethyl moiety on a benzene ring. The combination of these functional groups imparts distinct reactivity and potential applications, making it a subject of extensive research and development.
The structural framework of 2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene consists of a benzene core modified with three distinct substituents: a chloro group at the 2-position, a propargyl group at the 4-position, and a trifluoromethyl group at the 1-position. This arrangement creates a molecule with high electronic density and tunable chemical properties, which are exploited in various synthetic transformations and applications.
In recent years, there has been growing interest in aryl compounds containing both alkyne and trifluoromethyl groups due to their potential as intermediates in the synthesis of bioactive molecules. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. The propargyl group introduces reactivity that can be further functionalized via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the construction of more complex molecular architectures.
One of the most compelling aspects of 2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential. For instance, derivatives of this molecule have been explored as inhibitors of enzymes involved in inflammatory pathways. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the propargyl group can modulate the reactivity and selectivity of these inhibitors, leading to more effective pharmacological outcomes.
Moreover, the alkyne functionality has been utilized in the development of photoreactive probes for biological imaging. Aryl propargyl compounds can undergo cycloaddition reactions with azides to form cycloadducts that are useful in fluorescence-based assays. This application has been particularly valuable in studying protein-protein interactions and cellular signaling pathways.
The synthesis of 2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes halogenation of a trifluoromethylated benzene derivative followed by propargylation at the desired position. The chloro substitution is often achieved through electrophilic aromatic substitution reactions, which can be selectively controlled using appropriate catalysts and reaction conditions.
Recent advances in catalytic methods have further refined the synthesis of this compound. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have enabled more efficient and scalable production processes. These methods not only improve yield but also reduce waste, aligning with green chemistry principles.
In addition to its pharmaceutical applications, 2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene has shown promise in materials science. Its ability to form stable polymers and copolymers makes it a candidate for developing advanced materials with tailored properties. For example, polymers derived from this compound have been investigated for their use in organic electronics due to their high charge transport capabilities.
The compound's unique electronic properties also make it suitable for optoelectronic applications. Researchers have explored its use in light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where the presence of conjugated systems enhances light absorption and charge separation.
The safety profile of 2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment (PPE).
In conclusion, 2-chloro -4 - ( prop - - yn - 1 - yl ) - 1 - ( trif luoro me thy l ) ben ze ne ( CAS No . 2229120 -73 - 2 ) is a versatile compound with significant potential across multiple domains . Its unique structural features , coupled with recent advancements in synthetic methodologies , make it an invaluable tool for researchers in pharmaceuticals , materials science , and beyond . As our understanding of its properties continues to grow , so too will its applications in cutting-edge research and industrial processes .
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